molecular formula C8H15IO2 B13958548 6-Iodohexyl acetate

6-Iodohexyl acetate

Cat. No.: B13958548
M. Wt: 270.11 g/mol
InChI Key: AVUOKAVWKCTLFP-UHFFFAOYSA-N
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Description

6-Iodohexyl acetate is an organic compound with the molecular formula C8H15IO2 It is an ester formed from hexyl alcohol and acetic acid, with an iodine atom attached to the sixth carbon of the hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Iodohexyl acetate can be synthesized through the esterification of 6-iodohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 6-iodohexanol and acetic acid are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the appropriate temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Iodohexyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-hydroxyhexyl acetate.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of hexyl acetate.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 6-Hydroxyhexyl acetate.

    Reduction: Hexyl acetate.

    Oxidation: Hexanoic acid.

Scientific Research Applications

6-Iodohexyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of iodinated derivatives.

    Biology: It can be used as a labeling reagent for studying biological processes involving iodine.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-iodohexyl acetate involves its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical syntheses and labeling applications.

Comparison with Similar Compounds

Similar Compounds

    Hexyl Acetate: Similar structure but lacks the iodine atom. It is commonly used in the flavor and fragrance industry.

    6-Bromohexyl Acetate: Similar structure with a bromine atom instead of iodine. It has similar reactivity but different physical properties due to the difference in halogen atoms.

Uniqueness

6-Iodohexyl acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in radiopharmaceuticals and labeling studies. The iodine atom also influences the compound’s physical properties, such as boiling point and density, compared to its brominated or non-halogenated counterparts.

Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

6-iodohexyl acetate

InChI

InChI=1S/C8H15IO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3

InChI Key

AVUOKAVWKCTLFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCI

Origin of Product

United States

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